

The Safety and Tolerability Profile of Bezisterim in Initial Studies: A Technical Overview

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Introduction

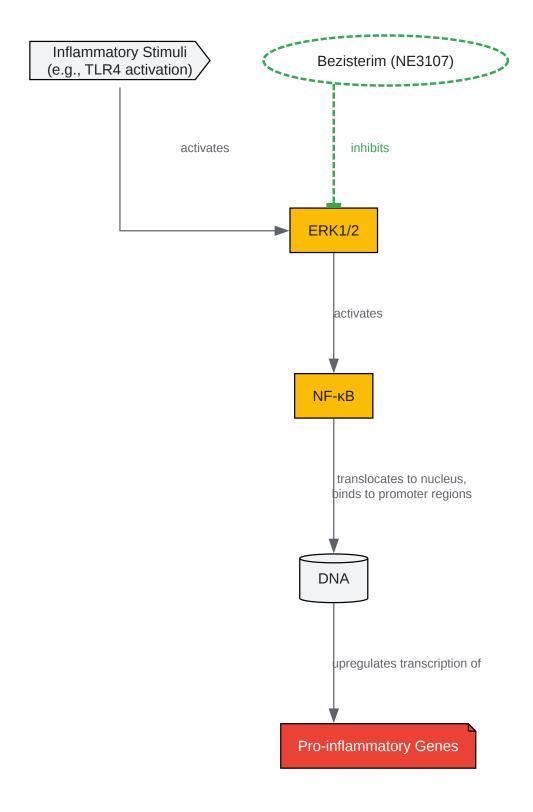
Bezisterim (also known as NE3107) is an orally administered, blood-brain barrier-permeable small molecule being investigated for its anti-inflammatory and insulin-sensitizing properties.[1] [2] Developed by BioVie Inc., Bezisterim is a synthetic analogue of androstenetriol that selectively modulates inflammatory pathways without causing immunosuppression.[2][3][4] Its primary mechanism of action involves the inhibition of the extracellular signal-regulated kinase (ERK) and subsequent downregulation of the nuclear factor-κB (NF-κB) inflammatory signaling cascade.[1][5] This targeted approach aims to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), which are implicated in the pathophysiology of various neurodegenerative and metabolic diseases.[1][3] Initial studies have explored its potential therapeutic applications in Alzheimer's disease (AD), Parkinson's disease (PD), and Long COVID.[4][5] This technical guide provides a comprehensive summary of the safety and tolerability profile of Bezisterim based on data from these initial studies.

Mechanism of Action: Modulation of Inflammatory Signaling

Bezisterim exerts its anti-inflammatory effects by binding to ERK1/2.[6] This interaction selectively inhibits inflammation-driven signaling pathways that lead to the activation of NF-κB, a key transcription factor for pro-inflammatory mediators.[1][5] By preventing the phosphorylation of ERK in response to inflammatory stimuli, **Bezisterim** effectively reduces the



downstream production of TNF- α and other inflammatory cytokines, thereby mitigating chronic inflammation while preserving the homeostatic functions of these pathways.[1]





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Figure 1: Simplified signaling pathway of Bezisterim's anti-inflammatory action.

Clinical Safety and Tolerability Data

Clinical trials in various indications have consistently demonstrated a favorable safety and tolerability profile for **Bezisterim**.[3][4][7] Most adverse events reported have been mild to moderate in severity, with no serious adverse events attributed to the drug in early phase studies.[8]

Phase 3 Study in Alzheimer's Disease (NCT04669028)

A pivotal Phase 3, randomized, double-blind, placebo-controlled trial provided significant safety data for **Bezisterim** in a population of participants with mild-to-moderate probable Alzheimer's disease.[6] The study evaluated a 20 mg twice-daily (BID) dose of **Bezisterim** over a 30-week treatment period.[6] The data below summarizes treatment-emergent adverse events (TEAEs) from the per-protocol population.

Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 3 AD Study (Per-Protocol Population)

Adverse Event Category	Bezisterim (20 mg BID) (n=24)	Placebo (n=33)
Participants with any TEAE	15 (62.5%)	24 (72.7%)
Participants with Treatment- Related TEAEs	3 (12.5%)	6 (18.2%)
Most Common TEAEs (≥2 participants)		
Headache	3 (12.5%)	0 (0%)

Data sourced from an exploratory analysis of the NCT04669028 trial.[6]

As shown, the overall incidence of TEAEs was lower in the **Bezisterim** group compared to the placebo group.[6] Headache was the only adverse event that occurred with a frequency of 5%



or greater in the **Bezisterim** group and was more common than in the placebo group.[6] Importantly, the rate of treatment-related TEAEs was also lower for participants receiving **Bezisterim**.[6]

Phase 1/2 and Phase 2 Studies in Parkinson's Disease

Initial studies in Parkinson's disease patients have also supported **Bezisterim**'s safety. A Phase 1/2 trial (NCT05083260) assessed the safety, tolerability, and pharmacokinetics of **Bezisterim** in patients receiving levodopa/carbidopa.[5] The results indicated that **Bezisterim** was well-tolerated and did not adversely affect the pharmacokinetic profile of levodopa/carbidopa.[5] A subsequent Phase 2 study (NCT05083260) showed no drug-related adverse events.[7][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of safety and tolerability data. The following section outlines the protocols for key initial studies of **Bezisterim**.

Protocol: Phase 3 Alzheimer's Disease Trial (NCT04669028)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6]
- Participant Population: Individuals with mild-to-moderate probable Alzheimer's disease.
- Intervention: Participants were randomly assigned on a 1:1 basis to receive either
 Bezisterim (20 mg) or a matching placebo.[6]
- Dosing Regimen: Oral administration, twice daily (BID) for a duration of 30 weeks.[6]
- Safety Assessments: The primary safety and tolerability endpoints were monitored through the incidence of TEAEs, serious adverse events (SAEs), physical examinations, vital signs, and clinical laboratory tests throughout the study and a 4-week follow-up period.[6]





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Figure 2: Workflow for the Phase 3 Alzheimer's Disease clinical trial (NCT04669028).

Protocol: Phase 2 Parkinson's Disease Trial (SUNRISE-PD)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[5]
- Participant Population: Patients diagnosed with early Parkinson's disease who have had minimal exposure to levodopa/carbidopa.[5]
- Intervention: Approximately 60 participants randomized 1:1 to receive either Bezisterim (20 mg) or a matching placebo.[5]
- Dosing Regimen: Oral administration, twice daily (BID).
- Primary Endpoint: The primary endpoint focuses on efficacy, specifically the change in the Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III score at week 12.[5]
- Safety Assessments: Safety and tolerability are monitored throughout the trial via standard clinical and laboratory assessments.

Summary and Conclusion



The initial clinical development program for **Bezisterim** (NE3107) has established a favorable safety and tolerability profile across studies in Alzheimer's disease and Parkinson's disease.[3] [7] Data from a Phase 3 trial in AD showed a lower incidence of treatment-emergent adverse events compared to placebo, with headache being the most notable mild adverse event.[6] Furthermore, studies in PD have indicated good tolerability and a low risk of drug-drug interactions with standard-of-care medications like levodopa.[5] The compound's targeted, non-immunosuppressive mechanism of action likely contributes to this safety profile.[3][8] Ongoing and future studies, including a Phase 2 trial in Long COVID, will further elucidate the long-term safety of **Bezisterim** in diverse patient populations.[4]

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